molecular formula C7H8BrClFNO3S B6220639 3-(aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride CAS No. 2758006-41-4

3-(aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride

Cat. No.: B6220639
CAS No.: 2758006-41-4
M. Wt: 320.6
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Description

3-(aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride is a complex organic compound that contains a bromine atom, an aminomethyl group, and a sulfurofluoridate moiety

Properties

CAS No.

2758006-41-4

Molecular Formula

C7H8BrClFNO3S

Molecular Weight

320.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride typically involves multiple steps. One common method starts with the bromination of 3-(aminomethyl)phenyl sulfurofluoridate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 5-position of the phenyl ring.

Industrial Production Methods

For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. The final product is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the sulfurofluoridate group to a thiol or sulfide.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.

    Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom and sulfurofluoridate moiety can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)-5-chlorophenyl sulfurofluoridate hydrochloride
  • 3-(aminomethyl)-5-iodophenyl sulfurofluoridate hydrochloride
  • 3-(aminomethyl)-5-fluorophenyl sulfurofluoridate hydrochloride

Uniqueness

3-(aminomethyl)-5-bromophenyl sulfurofluoridate hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.

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